Superior Microbial Clearance vs. Polymyxin B Sulfate in Critically Ill Patients with CR-GNB Infections
In a retrospective cohort study of 104 ICU patients with carbapenem-resistant Gram-negative bacterial (CR-GNB) infections, colistin sulfate demonstrated significantly higher microbial clearance efficacy compared to polymyxin B sulfate [1]. Despite similar baseline demographics and in vitro susceptibility profiles (98.2% vs 100% of isolates sensitive with MIC ≤ 2 µg/mL), the microbial success rate was notably higher for colistin sulfate [1]. This finding challenges the assumption of clinical equivalence based solely on in vitro MIC data and positions colistin sulfate as a preferred option when microbiological eradication is a primary therapeutic goal in critical care settings.
| Evidence Dimension | Microbial clearance efficacy in clinical infections |
|---|---|
| Target Compound Data | 57.1% microbial success rate |
| Comparator Or Baseline | Polymyxin B sulfate: 30.8% microbial success rate |
| Quantified Difference | Absolute difference of +26.3% (p = 0.022) |
| Conditions | 104 ICU patients with CR-GNB infections; majority respiratory tract isolates; retrospective cohort study |
Why This Matters
When procurement is driven by the need for documented clinical superiority in eradicating multidrug-resistant pathogens, colistin sulfate provides a statistically significant advantage over polymyxin B sulfate, which cannot be inferred from in vitro susceptibility data alone.
- [1] Wang J, et al. Comparative study of polymyxin B and colistin sulfate in the treatment of severe comorbid patients infected with CR-GNB. BMC Infect Dis. 2023;23(1):305. View Source
